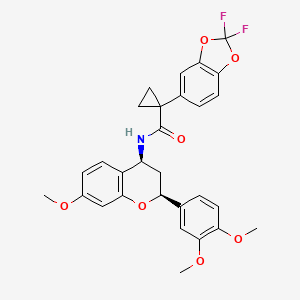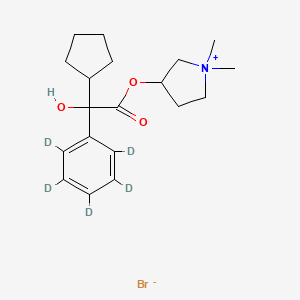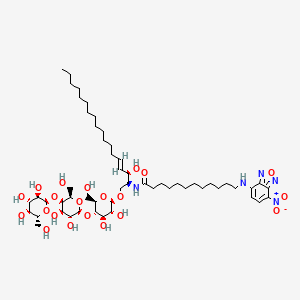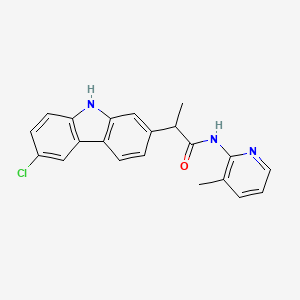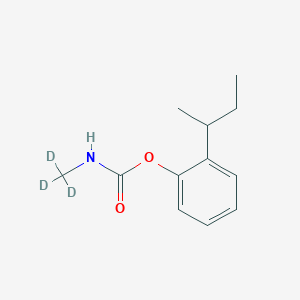![molecular formula C9H19BN2O4 B12407659 [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid is a boronic acid derivative with significant potential in various scientific disciplines. Boronic acids are known for their versatility as synthetic intermediates and their applications in medicinal chemistry, structural biology, and materials science . This compound, in particular, is a peptide-boronic acid, which means it has applications as a protease inhibitor and covalent ligand in structural biology .
Méthodes De Préparation
The synthesis of [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid can be achieved through a building-block approach. This method involves the conversion of Fmoc-protected natural amino acids with orthogonal side-chain protection into their corresponding boron analogues in three simple steps . The coupling of amino acids or other building blocks with α-aminoboronates allows the creation of hybrid molecules with significant potential in various scientific disciplines .
Analyse Des Réactions Chimiques
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction may yield boronic alcohols.
Applications De Recherche Scientifique
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective protease inhibitor, as it can bind to the active site of proteases and inhibit their activity .
Comparaison Avec Des Composés Similaires
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid can be compared with other similar compounds, such as:
Bortezomib: The first FDA-approved peptide-boronic acid and proteasome inhibitor.
Ixazomib: Another FDA-approved peptide-boronic acid with similar applications.
The uniqueness of this compound lies in its specific structure and the potential for creating hybrid molecules with significant applications in various scientific disciplines .
Propriétés
Formule moléculaire |
C9H19BN2O4 |
|---|---|
Poids moléculaire |
230.07 g/mol |
Nom IUPAC |
[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C9H19BN2O4/c1-2-3-4-5-9(14)12-7(10(15)16)6-8(11)13/h7,15-16H,2-6H2,1H3,(H2,11,13)(H,12,14)/t7-/m1/s1 |
Clé InChI |
JFQHYAGISMLDGO-SSDOTTSWSA-N |
SMILES isomérique |
B([C@@H](CC(=O)N)NC(=O)CCCCC)(O)O |
SMILES canonique |
B(C(CC(=O)N)NC(=O)CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


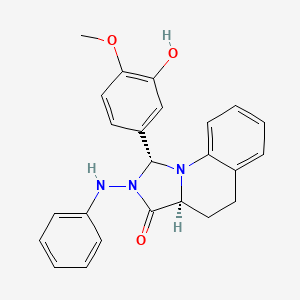

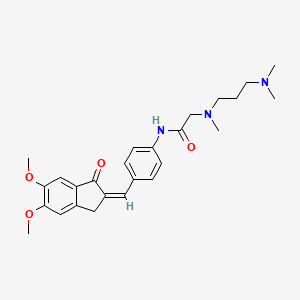
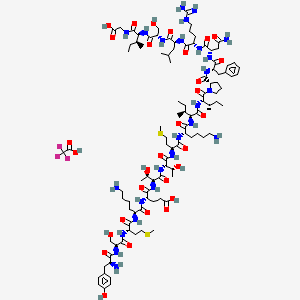

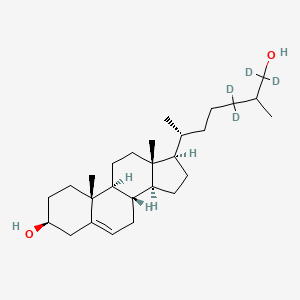
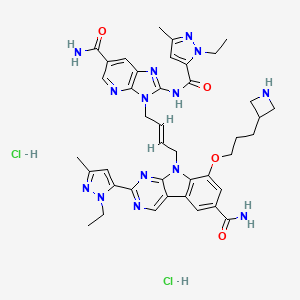
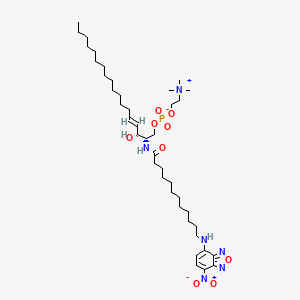
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
